molecular formula C23H35FO5S B570661 Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate CAS No. 1245699-47-1

Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate

Cat. No. B570661
M. Wt: 442.586
InChI Key: WXWNDRIOPFNYII-UHFFFAOYSA-N
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Description

The actions of many clinical prostaglandins, including those used for estrous synchronization and for reduction of intraocular pressure, are mediated through the FP receptor. CAY10509 is an analog of PGF2α containing a thio-fluorobenzene substituent in the lower side chain. CAY10509 has an IC50 of about 30 nM when tested for binding to the recombinant human FP receptor.

Scientific Research Applications

1. Antiandrogen Activity

A study by Tucker, Crook, and Chesterson (1988) explored the antiandrogen activity of related compounds, noting the potential of certain derivatives as potent antiandrogens, particularly in the treatment of androgen-responsive diseases. This research underlines the relevance of such compounds in therapeutic applications (Tucker, Crook, & Chesterson, 1988).

2. Inhibition of Cholesterol Biosynthesis

Chan et al. (1993) reported the synthesis of compounds similar to the target molecule, which showed significant inhibitory activity against HMG-CoA reductase, an enzyme crucial in cholesterol biosynthesis. These findings suggest potential applications in managing cholesterol levels (Chan et al., 1993).

3. Hydrodeoxygenation Processes

Research by Şenol et al. (2007) examined the hydrodeoxygenation of methyl heptanoate, a process relevant in refining and petrochemical industries. This study could provide insights into the applications of similar compounds in industrial chemical processes (Şenol et al., 2007).

4. Synthesis of Biologically Active Compounds

Zhang et al. (2019) focused on the synthesis of a compound structurally related to the target molecule, highlighting its importance as an intermediate in the creation of anticancer drugs. This demonstrates the compound's potential role in medicinal chemistry (Zhang et al., 2019).

properties

IUPAC Name

methyl 7-[2-[4-(2-fluorophenyl)sulfanyl-3-hydroxybutyl]-3,5-dihydroxycyclopentyl]heptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H35FO5S/c1-29-23(28)11-5-3-2-4-8-17-18(21(27)14-20(17)26)13-12-16(25)15-30-22-10-7-6-9-19(22)24/h6-7,9-10,16-18,20-21,25-27H,2-5,8,11-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXWNDRIOPFNYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCC1C(CC(C1CCC(CSC2=CC=CC=C2F)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H35FO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70693948
Record name Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate

CAS RN

1245699-47-1
Record name Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70693948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate
Reactant of Route 2
Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate
Reactant of Route 3
Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate
Reactant of Route 4
Reactant of Route 4
Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate
Reactant of Route 5
Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate
Reactant of Route 6
Methyl 7-(2-{4-[(2-fluorophenyl)sulfanyl]-3-hydroxybutyl}-3,5-dihydroxycyclopentyl)heptanoate

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